cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Functional Group Modifications:
Final Coupling: The final coupling step involves the esterification of the quinoline carboxylate with the desired phenyl group, using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Medicine: Due to its potential bioactivity, this compound may be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may facilitate binding to these targets, leading to modulation of their activity. For example, the hydroxy and methoxy groups may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the bromo group may participate in halogen bonding interactions.
Comparison with Similar Compounds
cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared to other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromo and hydroxy functional groups but has an isoxazole core instead of a quinoline core.
3-Bromo-4-hydroxy-5-methoxybenzonitrile: This compound has a similar substitution pattern on the benzene ring but lacks the quinoline core and cyclohexyl group.
(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile: This compound also shares the bromo, hydroxy, and methoxy groups but has an acetonitrile group instead of the quinoline core.
These comparisons highlight the uniqueness of this compound, particularly its quinoline core and cyclohexyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32BrNO5 |
---|---|
Molecular Weight |
566.5g/mol |
IUPAC Name |
cyclohexyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H32BrNO5/c1-17-26(30(35)37-21-11-7-4-8-12-21)27(20-13-22(31)29(34)25(16-20)36-2)28-23(32-17)14-19(15-24(28)33)18-9-5-3-6-10-18/h3,5-6,9-10,13,16,19,21,27,32,34H,4,7-8,11-12,14-15H2,1-2H3 |
InChI Key |
AZFAUORCPLFXHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC5CCCCC5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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